molecular formula C21H17ClN2O2 B2587931 2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione CAS No. 890642-65-6

2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione

Cat. No. B2587931
CAS RN: 890642-65-6
M. Wt: 364.83
InChI Key: AVMAPSKDEGTBKC-UHFFFAOYSA-N
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Description

The compound “2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-8-yl)methyl)isoindoline-1,3-dione” is a complex organic molecule. It contains a carbazole and isoindoline moiety, both of which are heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The carbazole moiety contains a five-membered ring fused with two six-membered rings, one of which includes a nitrogen atom . The isoindoline moiety is a bicyclic compound consisting of a benzene ring fused with a five-membered ring containing a nitrogen atom .

Scientific Research Applications

Synthesis and Characterization in Materials Science

Corrosion Inhibition

A derivative, "2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione," has been synthesized and examined for its corrosion inhibiting activity for mild steel in acidic media, showcasing the potential of such compounds in materials protection and preservation Aouine et al., 2011.

Organic Electronics

Certain isoindoline derivatives have been designed and tested for their solubility, thermal stability, and optoelectronic properties, indicating their usefulness in the development of solution-processable organic field-effect transistors Patil et al., 2015.

Bioactive Compound Synthesis and Evaluation

Antimicrobial Activity

A study on "6-Chloro-2-methyl-1H-carbazole-1,4(9H)-dione" derivatives revealed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting the potential of these compounds in addressing antibiotic resistance Chakraborty et al., 2014.

properties

IUPAC Name

2-[(3-chloro-6,7,8,9-tetrahydro-5H-carbazol-1-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-13-9-12(19-17(10-13)14-5-3-4-8-18(14)23-19)11-24-20(25)15-6-1-2-7-16(15)21(24)26/h1-2,6-7,9-10,23H,3-5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMAPSKDEGTBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC(=CC(=C3N2)CN4C(=O)C5=CC=CC=C5C4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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